molecular formula C18H17NO3 B5737812 METHYL 4-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZOATE

METHYL 4-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZOATE

Cat. No.: B5737812
M. Wt: 295.3 g/mol
InChI Key: SIKYWMYEFQDPSH-SEYXRHQNSA-N
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Description

METHYL 4-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZOATE can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobenzoic acid with methyl 2-methyl-3-phenyl-2-propenoate under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

METHYL 4-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

METHYL 4-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZOATE can be compared with other similar compounds, such as:

    Methyl 4-aminobenzoate: A related compound with similar structural features but different functional groups.

    Ethyl 4-aminobenzoate: Another benzoate derivative with an ethyl ester group instead of a methyl ester group.

    Methyl 4-hydroxybenzoate: A compound with a hydroxyl group instead of an amino group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[[(Z)-2-methyl-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13(12-14-6-4-3-5-7-14)17(20)19-16-10-8-15(9-11-16)18(21)22-2/h3-12H,1-2H3,(H,19,20)/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKYWMYEFQDPSH-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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